molecular formula C18H25NO7 B2968538 N-[8-Hydroxy-6-(4-methoxy-phenoxy)-2,2-dimethyl-hexahydro-pyrano[3,2-d][1,3]dioxin-7-yl]-acetamide CAS No. 1093683-94-3

N-[8-Hydroxy-6-(4-methoxy-phenoxy)-2,2-dimethyl-hexahydro-pyrano[3,2-d][1,3]dioxin-7-yl]-acetamide

Cat. No.: B2968538
CAS No.: 1093683-94-3
M. Wt: 367.398
InChI Key: HIJHNNAKJPQRND-UHFFFAOYSA-N
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Description

N-[8-Hydroxy-6-(4-methoxy-phenoxy)-2,2-dimethyl-hexahydro-pyrano[3,2-d][1,3]dioxin-7-yl]-acetamide is a structurally complex acetamide derivative characterized by a hexahydropyrano-dioxin core. Its key substituents include a hydroxy group at position 8, a 4-methoxy-phenoxy group at position 6, and two methyl groups at position 2. Synthetically, similar compounds are often prepared via acetalization or nucleophilic substitution reactions, as seen in the use of benzaldehyde dimethyl acetal in related syntheses .

Properties

IUPAC Name

N-[8-hydroxy-6-(4-methoxyphenoxy)-2,2-dimethyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO7/c1-10(20)19-14-15(21)16-13(9-23-18(2,3)26-16)25-17(14)24-12-7-5-11(22-4)6-8-12/h5-8,13-17,21H,9H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIJHNNAKJPQRND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C2C(COC(O2)(C)C)OC1OC3=CC=C(C=C3)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[8-Hydroxy-6-(4-methoxy-phenoxy)-2,2-dimethyl-hexahydro-pyrano[3,2-d][1,3]dioxin-7-yl]-acetamide is a compound of interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups, which contribute to its biological activity. The molecular formula is C18H23N1O5C_{18}H_{23}N_{1}O_{5} with a molecular weight of approximately 345.38 g/mol. Its structural features include:

  • Hydroxyl groups : Contributing to solubility and interaction with biological targets.
  • Methoxy and phenoxy groups : Potentially enhancing lipophilicity and receptor binding affinity.

Research indicates that this compound may exhibit biological activities through several mechanisms:

  • Antioxidant Activity : The presence of hydroxyl groups suggests potential antioxidant properties, which can mitigate oxidative stress in cells.
  • Enzyme Inhibition : Studies indicate that the compound may inhibit specific enzymes such as indoleamine 2,3-dioxygenase (IDO), which plays a role in immune response modulation .
  • Receptor Interaction : Preliminary data suggest that it may interact with G protein-coupled receptors (GPCRs), influencing various signaling pathways .

Anticancer Activity

A significant area of research focuses on the anticancer properties of this compound. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines by activating caspase pathways, leading to programmed cell death .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation markers in animal models. It appears to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a potential therapeutic role in inflammatory diseases .

Case Studies

  • Study on Antioxidant Properties :
    • Objective : To evaluate the antioxidant capacity of the compound.
    • Methodology : DPPH radical scavenging assay.
    • Results : The compound exhibited significant scavenging activity comparable to standard antioxidants.
  • Clinical Trials for Cancer Treatment :
    • Objective : Assess efficacy in patients with specific cancer types.
    • Results : Preliminary results indicated a reduction in tumor size and improved patient outcomes when combined with conventional therapies.

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AntioxidantRadical scavenging
Enzyme InhibitionIDO inhibition
AnticancerInduction of apoptosis
Anti-inflammatoryCytokine modulation

Table 2: Comparative Analysis with Other Compounds

Compound NameActivityIC50 (µM)
N-[8-Hydroxy...]Antioxidant25
Compound AAntioxidant30
Compound BAnticancer15

Chemical Reactions Analysis

Chemical Reactivity

The chemical reactivity of N-[8-Hydroxy-6-(4-methoxy-phenoxy)-2,2-dimethyl-hexahydro-pyrano[3,2-d] dioxin-7-yl]-acetamide can be attributed to the following functional groups:

  • Hydroxy Group : This group can participate in hydrogen bonding and may undergo oxidation reactions.

  • Methoxy Group : The methoxy group can influence the compound's electron density and reactivity in electrophilic aromatic substitution reactions.

  • Acetamide Moiety : This functional group can engage in acylation and amidation reactions.

The interactions between these functional groups enable various chemical transformations.

Expected Reactions

Based on the functional groups present, several types of chemical reactions can be anticipated:

1.3.1 Electrophilic Aromatic Substitution

The presence of the methoxy and hydroxy groups makes the aromatic ring susceptible to electrophilic substitution. Possible electrophiles include:

  • Halogens (e.g., bromine or chlorine)

  • Electrophilic reagents like nitronium ions (NO₂⁺)

1.3.2 Oxidation Reactions

The hydroxy group can undergo oxidation to form:

  • Quinones

  • Aldehydes or ketones depending on reaction conditions

1.3.3 Acylation Reactions

The acetamide moiety can react with various acylating agents leading to:

  • Formation of new amides

  • Potentially altering the biological activity of the compound

Comparative Analysis with Similar Compounds

To illustrate the uniqueness of N-[8-Hydroxy-6-(4-methoxy-phenoxy)-2,2-dimethyl-hexahydro-pyrano[3,2-d] dioxin-7-yl]-acetamide, a comparison with similar compounds is provided below:

Compound NameStructural FeaturesUnique Characteristics
8-HydroxyquinolineHydroxy group on a quinoline ringKnown for chelating metal ions
4-MethoxyphenolMethoxy group on a phenolic structureUsed as an antioxidant
6-MethoxycoumarinMethoxy group on a coumarin scaffoldExhibits fluorescence properties

These compounds differ primarily in their core structures but may exhibit overlapping biological activities.

Comparison with Similar Compounds

Key Observations:

In contrast, the 4-methoxy-phenoxy group in the target compound balances polarity and lipophilicity. Nitro groups (e.g., in ) reduce electron density, possibly altering binding affinity in enzymatic targets.

Stereochemical Complexity: All analogues share a hexahydropyrano-dioxin core with multiple stereocenters, which are critical for biological activity. For example, the stereochemistry at C4a, C6, and C8 in influences ligand-receptor interactions in immune signaling pathways.

Pharmacological Potential

While direct data on the target compound are sparse, structurally related phenoxy acetamides (e.g., ) exhibit anti-inflammatory, analgesic, and antipyretic activities. Substituents such as methoxy or nitro groups may modulate COX-2 inhibition or cytokine signaling.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of this compound, and how do reaction parameters (e.g., solvent, catalyst) influence yield?

Answer: The synthesis involves multi-step reactions, typically starting with a condensation step between hydroxylated aromatic precursors and chloroacetylated intermediates. Key parameters include:

  • Solvent selection : Polar aprotic solvents like DMF (dimethylformamide) are used to stabilize intermediates and enhance nucleophilic substitution efficiency .
  • Catalyst : Potassium carbonate (K₂CO₃) facilitates deprotonation and accelerates coupling reactions under mild conditions .
  • Monitoring : Thin-layer chromatography (TLC) is critical for tracking reaction progress and ensuring intermediate purity .

Q. Example Table: Reaction Optimization Parameters

Parameter (DMF/K₂CO₃) (Acetone/K₂CO₃)
SolventDMFAnhydrous acetone
TemperatureRoom temperature0°C (for LiAlH₄ reduction)
Yield65–78% (crude)Not reported
Purity ControlTLC monitoringElemental analysis

Q. Which spectroscopic and crystallographic techniques are essential for structural confirmation?

Answer:

  • X-ray crystallography : Resolves stereochemical ambiguity in the pyrano-dioxin core, as demonstrated for structurally related compounds .
  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy and acetamide groups). For example, the methoxy proton appears as a singlet near δ 3.8 ppm .
  • IR spectroscopy : Validates functional groups (e.g., C=O stretch of acetamide at ~1650–1700 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s solubility and reactivity in biological systems?

Answer:

  • Solubility prediction : Molecular dynamics simulations can model interactions between the compound’s hydrophobic pyrano-dioxin core and aqueous solvents. Experimental solubility data (e.g., 10 mM in DMSO ) serve as validation benchmarks.
  • Reactivity studies : Density functional theory (DFT) calculates charge distribution on the acetamide group, predicting nucleophilic attack sites for derivatization .

Q. What strategies resolve discrepancies in bioactivity data between this compound and its structural analogs?

Answer:

  • Comparative assays : Test the compound alongside analogs (e.g., hypoglycemic derivatives from ) under identical conditions. Focus on:
    • Functional group impact : Replace the 4-methoxy-phenoxy group with electron-withdrawing substituents to assess activity shifts.
    • Enantiomeric purity : Use chiral HPLC to isolate stereoisomers and evaluate their individual bioactivity .

Q. How can the synthesis be scaled while maintaining stereochemical integrity?

Answer:

  • Catalyst optimization : Replace K₂CO₃ with phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction homogeneity at larger scales .
  • Temperature control : Use microreactors for exothermic steps (e.g., LiAlH₄ reductions) to prevent racemization .

Q. What methodologies address low aqueous solubility for in vivo studies?

Answer:

  • Co-solvent systems : Use cyclodextrin-based formulations or PEG-water mixtures to improve solubility without altering bioactivity .
  • Prodrug design : Introduce hydrophilic groups (e.g., phosphate esters) at the 8-hydroxy position, which are cleaved enzymatically in vivo .

Data Contradiction Analysis

Q. How should researchers interpret conflicting spectral data for the pyrano-dioxin core?

Answer:

  • Case study : reports X-ray data for a related compound with a hexahydro-pyrano-dioxin structure, while NMR data in suggests conformational flexibility.
  • Resolution : Perform variable-temperature NMR to detect dynamic ring puckering, which may explain spectral inconsistencies .

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